molecular formula C7H4ClNOS B1356116 2-Chlorobenzo[d]thiazol-6-ol CAS No. 2591-16-4

2-Chlorobenzo[d]thiazol-6-ol

Cat. No.: B1356116
CAS No.: 2591-16-4
M. Wt: 185.63 g/mol
InChI Key: DCQROWYFLXIWEB-UHFFFAOYSA-N
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Description

2-Chlorobenzo[d]thiazol-6-ol is a heterocyclic compound that belongs to the benzothiazole family. This compound is characterized by the presence of a chlorine atom at the second position and a hydroxyl group at the sixth position of the benzothiazole ring. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Biochemical Analysis

Biochemical Properties

2-Chlorobenzo[d]thiazol-6-ol plays a significant role in biochemical reactions, particularly due to its interactions with various enzymes and proteins. This compound has been shown to interact with cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2 . These interactions are crucial as COX enzymes are involved in the biosynthesis of prostaglandins, which mediate inflammation and pain. By inhibiting COX-2, this compound exhibits anti-inflammatory properties, while its interaction with COX-1 can lead to gastrointestinal side effects .

Cellular Effects

This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the expression of genes involved in inflammatory responses, thereby reducing inflammation . Additionally, this compound has been shown to impact cellular metabolism by altering the activity of enzymes involved in metabolic pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, leading to enzyme inhibition or activation. This compound binds to the active sites of COX enzymes, inhibiting their activity and subsequently reducing the production of pro-inflammatory prostaglandins . Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. It has been found that this compound remains stable under specific conditions, but its efficacy may decrease over extended periods due to degradation . Long-term studies have shown that prolonged exposure to this compound can lead to sustained anti-inflammatory effects, although potential adverse effects on cellular function may also arise .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits significant anti-inflammatory and analgesic effects without notable toxicity . At higher doses, this compound can cause adverse effects, including gastrointestinal irritation and potential toxicity . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound has been shown to inhibit enzymes in the arachidonic acid pathway, thereby reducing the production of inflammatory mediators . Additionally, this compound can affect the levels of metabolites involved in cellular energy production and signaling .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes via passive diffusion or facilitated transport mechanisms . Once inside the cell, this compound can accumulate in specific cellular compartments, influencing its localization and activity .

Subcellular Localization

This compound exhibits distinct subcellular localization patterns, which can affect its activity and function. This compound has been found to localize in the cytoplasm and nucleus, where it interacts with various biomolecules . The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chlorobenzo[d]thiazol-6-ol typically involves the chlorination of benzo[d]thiazol-6-ol. One common method includes the reaction of benzo[d]thiazol-6-ol with thionyl chloride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters and higher yields. The use of automated systems also ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions: 2-Chlorobenzo[d]thiazol-6-ol undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.

    Oxidation Reactions: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydride or potassium carbonate in solvents like dimethylformamide (DMF) are commonly used.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Major Products Formed:

    Substitution Reactions: Formation of amine or thiol derivatives.

    Oxidation Reactions: Formation of ketones or aldehydes.

    Reduction Reactions: Formation of amines or alcohols.

Scientific Research Applications

2-Chlorobenzo[d]thiazol-6-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

2-Chlorobenzo[d]thiazol-6-ol can be compared with other benzothiazole derivatives:

    Similar Compounds:

Uniqueness: this compound is unique due to the presence of both a chlorine atom and a hydroxyl group, which confer distinct chemical reactivity and biological activity compared to other benzothiazole derivatives.

Properties

IUPAC Name

2-chloro-1,3-benzothiazol-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNOS/c8-7-9-5-2-1-4(10)3-6(5)11-7/h1-3,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCQROWYFLXIWEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)SC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901311998
Record name 2-Chloro-6-benzothiazolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901311998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2591-16-4
Record name 2-Chloro-6-benzothiazolol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2591-16-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-6-benzothiazolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901311998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Aluminum chloride (1.98 g, 14.9 mmol) was added to a solution of 6-methoxy-2-chlorobenzothiazole (1.06 g, 5.31 mmol) in toluene (40 mL), and the reaction mixture was heated to 110° C. After 1 h, the reaction mixture was allowed to cool to rt and 1 M aqueous HCl (40 mL) was added. The resulting precipitate was collected by filtration and washed with water (2×), saturated aqueous NaHCO3 (2×) and water (2×). The solid was air-dried, yielding 0.800 g (81%) of the title compound as a brown solid. LC-MS: RT=7.18 min., [M+H]+=185.9.
Quantity
1.98 g
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reactant
Reaction Step One
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1.06 g
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40 mL
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Quantity
40 mL
Type
reactant
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Yield
81%

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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